

Unveiling the Spectral Signature of Acid Black 26: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Acid black 26
Cat. No.:	B1595528

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of the spectral properties and maximum absorption of **Acid Black 26**, a disazo dye of significant interest to researchers, scientists, and professionals in drug development. This document outlines the fundamental physicochemical characteristics of **Acid Black 26**, details the experimental protocols for determining its spectral properties, and presents a structured format for data presentation.

Acid Black 26, with the Chemical Abstracts Service (CAS) number 6262-07-3, is a water-soluble, blue-ray black powder.^[1] Its molecular formula is $C_{32}H_{21}N_5Na_2O_7S_2$, corresponding to a molecular weight of 697.65 g/mol.^{[1][2]} As a disazo dye, its structure contains two azo groups ($-N=N-$) that connect aromatic rings, forming an extensive conjugated system responsible for its color.^[2] The presence of sulfonate groups imparts its solubility in water.^[2]

Key Physicochemical and Spectral Data

While extensive quantitative data on the spectral properties of **Acid Black 26** is not widely published, the following tables summarize its known physicochemical properties and provide a template for the presentation of experimentally determined spectral data.

Table 1: Physicochemical Properties of **Acid Black 26**

Property	Value
C.I. Name	Acid Black 26
C.I. Number	27070
CAS Number	6262-07-3
Molecular Formula	<chem>C32H21N5Na2O7S2</chem>
Molecular Weight	697.65 g/mol
Appearance	Blue-ray black powder
Solubility	Soluble in water; slightly soluble in ethanol and acetone

Table 2: Template for Spectral Data of **Acid Black 26**

Solvent	pH	λ_{max} (nm)	Molar Absorptivity (ϵ) (M ⁻¹ cm ⁻¹)
Deionized Water	Neutral	To be determined	To be determined
Phosphate-Buffered Saline (PBS)	7.4	To be determined	To be determined
Ethanol	Neutral	To be determined	To be determined
Methanol	Neutral	To be determined	To be determined
Acidic Buffer (e.g., pH 3)	3.0	To be determined	To be determined
Basic Buffer (e.g., pH 9)	9.0	To be determined	To be determined

Experimental Protocols

The determination of the spectral properties of **Acid Black 26** is primarily accomplished using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique is based on the Beer-Lambert law,

which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Determination of Maximum Absorption Wavelength (λ_{max})

The λ_{max} is the wavelength at which a substance shows maximum absorbance.

- Preparation of a Dilute Solution: A stock solution of **Acid Black 26** is prepared in the desired solvent (e.g., deionized water) at a known concentration. A dilution is then made to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).
- Baseline Correction: The spectrophotometer is blanked using the same solvent in which the dye is dissolved.
- Spectral Scan: The absorbance of the diluted dye solution is measured over a wavelength range, typically from 200 to 800 nm, to obtain the full UV-Vis spectrum.
- Identification of λ_{max} : The wavelength corresponding to the peak absorbance in the spectrum is identified as the λ_{max} .

Determination of Molar Absorptivity (ϵ)

Molar absorptivity is a measure of how strongly a chemical species absorbs light at a particular wavelength.

- Preparation of Standard Solutions: A series of standard solutions of **Acid Black 26** with known concentrations are prepared by serial dilution from a stock solution.
- Absorbance Measurement: The absorbance of each standard solution is measured at the predetermined λ_{max} .
- Calibration Curve: A calibration curve is constructed by plotting absorbance versus concentration.

- Calculation of Molar Absorptivity: The slope of the linear portion of the calibration curve is determined. According to the Beer-Lambert law ($A = \varepsilon bc$), where 'A' is absorbance, 'b' is the path length of the cuvette (typically 1 cm), and 'c' is the concentration, the slope of the line is equal to the molar absorptivity (ε).

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the spectral properties of **Acid Black 26**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectral analysis of **Acid Black 26**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. China Acid Black 26 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [m.colorbloomdyes.com]
- 2. Acid Black 26 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Unveiling the Spectral Signature of Acid Black 26: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1595528#spectral-properties-and-maximum-absorption-of-acid-black-26]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com